Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 951886-50-3
VCID: VC2293182
InChI: InChI=1S/C13H15ClO4/c1-3-18-13(16)7-6-11(15)10-5-4-9(14)8-12(10)17-2/h4-5,8H,3,6-7H2,1-2H3
SMILES: CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)OC
Molecular Formula: C13H15ClO4
Molecular Weight: 270.71 g/mol

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

CAS No.: 951886-50-3

Cat. No.: VC2293182

Molecular Formula: C13H15ClO4

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate - 951886-50-3

Specification

CAS No. 951886-50-3
Molecular Formula C13H15ClO4
Molecular Weight 270.71 g/mol
IUPAC Name ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate
Standard InChI InChI=1S/C13H15ClO4/c1-3-18-13(16)7-6-11(15)10-5-4-9(14)8-12(10)17-2/h4-5,8H,3,6-7H2,1-2H3
Standard InChI Key DASSPVNKISEDSG-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)OC
Canonical SMILES CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)OC

Introduction

Chemical Structure and Properties

Structural Features

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate contains several key structural elements that define its properties:

  • A phenyl ring with substituents at specific positions: a chloro group at the 4-position and a methoxy group at the 2-position

  • A carbonyl group connecting the aromatic ring to a three-carbon chain

  • An ethyl ester group at the terminal position of the chain

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be established for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate:

PropertyValueSource/Basis
Molecular FormulaC13H15ClO4
Molecular Weight270.71 g/mol
Physical StateLikely a crystalline solid at room temperatureInferred from similar esters
SolubilityLimited water solubility; soluble in organic solventsBased on structural features
Melting PointEstimated between 60-90°CInferred from similar compounds
StabilityRelatively stable under normal conditionsBased on chemical structure

The compound's functional groups determine its chemical reactivity. The ester group can undergo hydrolysis, transesterification, and reduction reactions. The ketone moiety is susceptible to nucleophilic additions and reductions, while the aromatic ring with its substituents can participate in various reactions depending on reaction conditions.

Structural Analogs and Comparative Analysis

Several structurally related compounds provide insight into the potential properties and applications of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate:

CompoundKey Structural DifferencePotential Impact on Properties
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoateChloro group at 5-position rather than 4-positionDifferent electronic distribution affecting binding properties
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoateMethyl group at 5-position instead of chloro at 4-positionAltered lipophilicity and electronic properties
Ethyl 4-(2-methoxyphenyl)-4-oxobutyrateAbsence of chloro substituentDifferent polarity and potential biological interactions
Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoateDifferent core structure with hydroxy and different position of carbonyl groupsSignificantly different reactivity profile

Synthesis and Preparation Methods

Friedel-Crafts Acylation Approach

One of the most plausible routes involves Friedel-Crafts acylation of the appropriately substituted aromatic compound:

  • Reaction of 4-chloro-2-methoxybenzene with succinic anhydride or succinoyl chloride in the presence of a Lewis acid catalyst (typically AlCl3)

  • Followed by esterification of the resulting carboxylic acid with ethanol under acidic conditions

This approach is similar to methods used for analogous compounds that demonstrate yields between 68-81% when optimized.

Direct Esterification Route

An alternative approach would involve:

  • Synthesis of 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid as an intermediate

  • Direct esterification with ethanol using acid catalysis (typically sulfuric acid or p-toluenesulfonic acid)

  • Purification through recrystallization or column chromatography

Reaction Conditions and Optimization

Based on synthesis methods for similar compounds, the following reaction conditions are likely optimal:

Synthetic StepKey ReagentsConditionsConsiderations
Friedel-Crafts AcylationAlCl3, succinic anhydride or succinoyl chloride0-5°C initially, then gradually warmed to room temperatureTemperature control crucial to minimize polysubstitution
EsterificationEthanol, H2SO4 or p-TsOHReflux conditions (typically 4-8 hours)Anhydrous conditions recommended to maximize yield
PurificationVarious solvents for recrystallizationCooling crystallization or column chromatographySelection of appropriate solvent system critical
Potential Biological ActivityStructural BasisRequired Validation Studies
Enzyme InhibitionChloro and methoxy substituents enhancing bindingIn vitro enzyme assays with purified targets
Anti-inflammatoryStructural similarity to known anti-inflammatory agentsCell-based inflammation models, cytokine production assays
NeuroprotectiveAnalogs show protection in neuronal modelsNeuronal cell survival assays, oxidative stress models

Research Status and Future Directions

Current Research Landscape

The research on Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate appears to be at an early stage, with limited published information available about its specific properties and applications. Most understanding derives from:

  • Basic chemical identification and characterization data

  • Extrapolation from structurally similar compounds

  • Theoretical predictions based on its chemical structure

Future Research Opportunities

Several promising research directions could expand our understanding of this compound:

Comprehensive Physical and Chemical Characterization

Detailed investigation of physical properties (solubility profiles, stability under various conditions) and spectroscopic characterization (NMR, IR, MS, X-ray crystallography) would provide fundamental knowledge about this compound.

Biological Activity Screening

Systematic screening against enzyme panels, cell-based assays for anti-inflammatory activity, and evaluation in neurological models would elucidate potential biomedical applications.

Synthetic Methodology Development

Development of improved, high-yield synthetic routes with emphasis on green chemistry principles would enhance accessibility for research purposes.

Medicinal Chemistry Investigations

Exploration of structural modifications to enhance potency, selectivity, and drug-like properties could lead to development of pharmaceutical candidates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator